molecular formula C6H6O2 B1680541 Resorcinol CAS No. 108-46-3

Resorcinol

Cat. No. B1680541
CAS RN: 108-46-3
M. Wt: 110.11 g/mol
InChI Key: STXKYMLGPWDWAK-UHFFFAOYSA-N
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Description

Resorcinol, also known as m-dihydroxybenzene, is a phenolic compound used in the manufacture of resins, plastics, dyes, medicine, and numerous other organic chemical compounds . It is produced in large quantities by sulfonating benzene with fuming sulfuric acid and fusing the resulting benzenedisulfonic acid with caustic soda .


Synthesis Analysis

Resorcinol is produced in several steps from benzene, starting with dialkylation with propylene to give 1,3-diisopropylbenzene. Oxidation and Hock rearrangement of this disubstituted arene gives acetone and resorcinol . It was formerly produced by disulfonation of benzene followed by hydrolysis of the 1,3-disulfonate .


Molecular Structure Analysis

Resorcinol is made of a benzene ring substituted by two hydroxyl groups. It contains 14 bonds in total with 8 being the non-H bond(s), 6 being the multiple bond(s). It also has 6 aromatic bond(s), 1 six-membered ring(s), and 2 aromatic hydroxyl groups .


Chemical Reactions Analysis

The oxidation of resorcinol is a complicated process. It undergoes various chemical reactions typical of phenols, including electrophilic aromatic substitution . A study investigates the mechanisms of resorcinol oxidation by density functional theory (DFT) calculation and cyclic voltammetry measurements .


Physical And Chemical Properties Analysis

Resorcinol is a white crystalline solid at room temperature. It has a sweet odor and is soluble in water . It exhibits phenolic properties due to hydroxyl groups on the benzene ring .

Scientific Research Applications

Toxicology and Risk Assessment

Resorcinol, when administered at high doses to rodents, can disrupt thyroid hormone synthesis and produce goitrogenic effects. However, these effects were not observed in a 2-year bioassay at doses up to 520 mg/kg/day. Species-specific differences in thyroid hormone synthesis, binding, and transport complicate interpretation in rodents. Occupational studies provide no evidence that exposure to resorcinol causes thyroid dysfunction (Lynch, Delzell, & Bechtel, 2002).

Dermatological Applications

Resorcinol demonstrates efficacy in dermatological treatments, particularly for conditions like acne, eczema, and psoriasis. Its effectiveness extends to reducing pain from inflammatory nodules and shortening abscess duration. However, it can cause skin irritation, hyperpigmentation, and peeling at concentrations greater than 10% (Weiler et al., 2016).

Absorption and Excretion in Humans

The absorption and metabolic disposition of topically applied resorcinol in humans were studied, showing that it penetrated the skin at a rate of 0.37μg/cm2/hour. Approximately 1.64% of the dosage was excreted in urine as glucuronide or sulfate conjugates, with no resorcinol detected in blood and no abnormalities in thyroid function or blood chemistries (Yeung, Kantor, Nacht, & Gans, 1983).

Environmental and Occupational Exposure

Resorcinol is a suspected endocrine disruptor affecting thyroid function. Its uses include manufacturing rubber products, wood adhesives, flame retardants, UV stabilizers, and dyes, as well as in personal care products. A study in Finland assessed both environmental background and occupational exposure to resorcinol, revealing that almost all non-occupationally exposed volunteers had measurable amounts of resorcinol in their urine (Porras et al., 2018).

Effects on Reproductive Health

Resorcinol's effects on reproductive health were studied in rats, where it was delivered via drinking water at varying concentrations. There were no observable adverse effects on reproductive function or thyroid hormone levels, indicating no detectable adverse reproductive effects at environmental concentrations (Welsch, Nemec, & Lawrence, 2008).

Safety And Hazards

Inhalation of vapors or dust causes irritation of the respiratory tract. Ingestion causes burns of mucous membranes, severe diarrhea, pallor, sweating, weakness, headache, dizziness, tinnitus, shock, and severe convulsions; may also cause siderosis of the spleen and tubular injury to the kidney . It is also advised not to get in eyes, on skin, or on clothing .

Future Directions

Oriented carbon nanostructures (OCNs) with dominant graphitic characteristics have attracted research interest for various applications due to the excellent electrical and optical properties owing to their vertical orientation, interconnected structures, electronic properties, and large surface area .

properties

IUPAC Name

benzene-1,3-diol
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InChI

InChI=1S/C6H6O2/c7-5-2-1-3-6(8)4-5/h1-4,7-8H
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InChI Key

GHMLBKRAJCXXBS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)O)O
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Molecular Formula

C6H6O2
Record name RESORCINOL
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Related CAS

26982-54-7, 6025-45-2 (di-hydrochloride salt)
Record name 1,3-Benzenediol, homopolymer
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DSSTOX Substance ID

DTXSID2021238
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Molecular Weight

110.11 g/mol
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Physical Description

Resorcinol is a very white crystalline solid that becomes pink on exposure to light if not completely pure. Burns although ignition is difficult. Density approximately 1.28 g / cm3. Irritating to skin and eyes. Toxic by skin absorption. Used to make plastics and pharmaceuticals., Liquid; Other Solid; Pellets or Large Crystals, White needles, plates, crystals, flakes, or powder with a faint odor. [Note: Turns pink on exposure to air or light, or contact with iron.]; [NIOSH], Solid, WHITE CRYSTALS. TURNS PINK ON EXPOSURE TO AIR AND LIGHT OR ON CONTACT WITH IRON., White needle-like crystals, White needles, plates, crystals, flakes, or powder with a faint odor. Turns pink on exposure to light if not completely pure., White needles, plates, crystals, flakes, or powder with a faint odor. [Note: Turns pink on exposure to air or light, or contact with iron.]
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Boiling Point

531 to 536 °F at 760 mmHg (NTP, 1992), 280 °C, but volatilizes at lower temperature and is slightly volatile with steam, 178.00 °C. @ 16.00 mm Hg, 280 °C, 531 °F
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Flash Point

261 °F (NTP, 1992), 261 °F, 261 °F (Closed cup), 127 °C (261 °F) (Closed cup), 261 °F (127 °C) (Closed cup), 127 °C c.c.
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Solubility

greater than or equal to 100 mg/mL at 65.3 °F (NTP, 1992), In water, 7.17X10+5 mg/L at 25 °C, 1 g dissolves in 0.9 mL water at room temperature, 0.2 mL water at 80 °C, 1 g dissolves in 0.9 mL alcohol; freely soluble in ether, glycerol; slightly soluble in chloroform, Very soluble in carbon tetrachloride; soluble in ethanol, ethyl ether; slightly soluble in benzene, chloroform, Soluble in DMSO /dimethyl sulfoxide/, acetone at greater than or equal to 100 mg/mL at 18 °C, 717 mg/mL at 25 °C, Solubility in water, g/100ml: 140, soluble in water, moderately soluble (in ethanol), 110%
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Density

1.2 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.278 g/cu cm at 20 °C, Density of saturated air: 1.0739 (Air = 1); Percent in saturated air: 2.64% by volume (25 °C), Density, solid (g/cu cm; 20 °C): 1.278 (alpha-phase), 1.327 (beta phase); Density aqueous solution (5.0 mol/L, 20 °C): 1.1101 g/cu cm, 1.28 g/cm³, 1.27 at 68 °F, 1.27
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Vapor Density

3.79 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.79 (Air = 1), 3.79
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Vapor Pressure

1 mmHg at 227.1 °F ; 0.0002 mmHg at 77 °F (NTP, 1992), 0.000489 [mmHg], Vapor pressure = 1 mm Hg at 108.4 °C, 4.89X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.065, 0.0002 mmHg at 77 °F, (77 °F): 0.0002 mmHg
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Record name Resorcinol
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Mechanism of Action

Data regarding the specific mechanisms of action of resorcinol does not appear to be readily accessible in the literature. Nevertheless, the effectiveness of the agent in treating various topical, dermatological conditions by eliciting antibacterial and keratolytic actions appears to stem from resorcinol's propensity for protein precipitation. In particular, it appears that resorcinol indicated for treating acne, dermatitis, or eczema in various skin care topical applications and peels revolves around the compound's ability to precipitate cutaneous proteins from the treated skin., In animal studies resorcinol failed to induce thyroid gland (TG) toxicity, unless pharmacokinetic/toxicokinetic (PK/TK) conditions were manipulated (e.g., injection of resorcinol in oil or application in a slow release formulation). A recently completed two-generation reproductive toxicity study in rats did not detect any adverse effects on either reproductive or TG end points. Resorcinol intake via drinking water up to the palatability limit had resulted in average daily intakes (mg/kg) of 233 in F0 and F1 males and 304 (premating/gestation) or 660 (lactation) in females. Free resorcinol in blood plasma was barely detectable in a few parental animals, indicating rapid metabolism. This short review communication offers a perspective on compromised human skin barrier function as a likely cause of drastic increases in resorcinol absorption. In conjunction with multiple daily applications over many months to hyperemic, inflamed, and lesioned human skin much higher absorption was likely responsible for the reported human TG toxicity., Phenols oxidizable to quinones cause cessation of protoplasmic streaming in nitella & elodea canadensis, also inhibiting adenosine triphosphatase activity. /Phenols/
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Impurities

Technical /USP/ grade resorcinol has 99% min resorcinol content & contains small amt of phenol & catechol as impurities. In japan, technical resorcinol has ... fp of 108.5 °C min; 0.5% max water; & 0.1% max residue on ignition. Chief impurities are other hydroquinone isomers., Maximum limits of impurities: Residue after ignition (0.01%), Insoluble matter (0.005%), Acidity (0.02%), Diresorcinol and Phenol (0.001%).
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Product Name

Resorcinol

Color/Form

White needle-like crystals, Needles from benzene; platelets from water, Rhombic tablets and pyramids, Platelets from ethanol. Very white crystals, For more Color/Form (Complete) data for RESORCINOL (6 total), please visit the HSDB record page.

CAS RN

108-46-3
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Melting Point

228 to 232 °F (NTP, 1992), 109.8 °C, Heat of fusion at mp: 21.0 kJ/mol; Heat of vaporization (kJ/mol): 78.2 at 110 °C, 75.2 at 150 °C, 72.0 at 190 °C, 111 °C, 110 °C, 228-232 °F, 228 °F
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Synthesis routes and methods I

Procedure details

One commercial process, believed to be practiced by the Sumitomo Chemical Company, Ltd. is described in part by Suda et al. U.S. Pat. No. 3,953,521, British Patent Specification No. 921,557, Suda et al. U.S. Pat. No. 3,950,431, Suda et al. U.S. Pat. No. 3,923,908, Suda et al. U.S. Pat. No. 3,928,469, and Japanese Pat. No. 61-327 and Japanese Kokai No. 58-88357. The Sumitomo process involves the continuous production of m- and p-DHP by hydroperoxidation of m- and p-DIPB in liquid phase using an alkali catalyst, such as 10-20 vol % of a 2% sodium hydroxide (NaOH) solution at 95°-115° C. and air at a pressure within the range of atmospheric to 10 atmospheres. The hydroperoxidation product is extracted with a 4% aqueous sodium hydroxide solution to separate DHP and m-diisopropylbenzene hydroxyhydroperoxide (HHP) from unreacted m-DIPB and diisopropylbenzene monohydroperoxide (MHP). The MHP/m-DIPB fraction is recycled to the hydroperoxidation reaction vessel. The DHP/HHP fraction, in the form of an aqueous solution containing sodium salts of DHP and HHP, is heated to 80° C. and extracted with methyl isobutyl ketone (MIBK) to recover DHP and HHP. The MIBK solution of DHP/HHP is then washed with an organic solvent to reduce the HHP content, and mixed with an acid catalyst, such as 0.5-2% concentrated sulfuric acid (H2SO4) and, in some instances, hydrogen peroxide (H2O2) to decompose the DHP to either resorcinol or hydroquinone and acetone. The decomposition product is then neutralized with an aqueous ammonia solution, then distilled to obtain crude resorcinol or hydroquinone. Methods for purifying the crude resorcinol are described in Suda et al. U.S. Pat. Nos. 3,929,920; 3,911,030, and 3,969,420, and Japan Kokai No. 78-53626 and British Pat. No. 2,061,926 A.
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m- and p-DHP
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Synthesis routes and methods II

Procedure details

Thoroughly mixed were 50 parts of an anionic water-soluble polymer (a 20 wt. % aqueous solution; viscosity: 300 cps) having a monomer composition of 55 mole % acrylic acid, 40 mole % acrylonitrile and 5 mole % of 2-acrylamido-2-methylpropanesulfonic acid and obtained by radical-polymerizing the monomers in an aqueous system, 10 parts of urea, 1 part of resorcin and 250 parts of water. The pH of the resultant mixture was adjusted to 3.3 with a 20% aqueous NaOH solution. Then, as core materials, 200 parts of phenylxylylethane ("Hisol SAS-296", product of Nippon Petrochemical Co., Ltd.) containing 3 wt. % of Crystal Violet Lactone and 0.8 wt. % of Benzoyl Leuco Methylene Blue, both dissolved in the phenylxylylethane, were added. The resultant mixture was emulsified using a Homo-Mixer at 9,000 rpm. Three minutes later, there was obtained a stable o/w-type emulsion having an average droplet size of 4.0 micrometers. Twenty-five parts of formalin (a 37% aqueous solution of formaldehyde) were then added to the above system. The system was heated to 60° C. with stirring. While continuing the stirring, the system was held at this temperature for 4 hours to provide microcapsules having dense wall films, which were made of a urea-formaldehyde resin, around the core material. The system was then cooled, and a 28% aqueous ammonia solution was added little by little with stirring to raise the pH of the system to 8.5. Thus, the smell of formaldehyde was completely wiped off from the system. The thus-obtained microcapsule slurry had a solid content of 43 wt. % and a low viscosity of 85 cps. No substantial viscosity changes were observed on the slurry over a pH range of from pH 3.3 (at the time of condensation) to pH 8.5 (after removal of formaldehyde).
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Synthesis routes and methods III

Procedure details

A mixture of five parts by weight of sodium hydroxide and one part by weight of phenol dissolved in a minimum amount of water was stirred together until all of the phenol had been converted to its sodium salt. Then a solution of nickel (II) nitrate was added, the quantity of nickel ion being 0.01 mole per mole of phenol. This mixture was heated under vacuum (about 1 mm Hg) in a platinum crucible at about 150°-200° C. until all of the water was removed and then heated to 395° C. for two hours while still under vacuum. Shortly before the melting point of the mixture was reached, the green color of the nickel turned black indicating that the nickel had been reduced to nickel metal or converted to a black oxide. As soon as the mixture melted, evolution of gas began and continued during the entire heating period. After cooling to room temperature, the mixture was dissolved in water, and the solution was adjusted to pH 7 with sulfuric acid. After thorough extraction with ether, the pH of the solution was lowered to 2, and another extraction with ether was conducted. The ether extracts were dried and then evaporated to dryness. The residue of the extract at pH 7 weighed 1.20 times the weight of the phenol charged while the pH 2 residue weighed 0.05 times the weight of phenol charged. Thin layer chromotograms (TLC) of the pH 7 residue showed that 40% of the phenol charged remained and that resorcinol, 3,3'-biphenol (3,3'-dihydroxybiphenyl), and 2,3'-biphenol in 2.5%, 3.5% and about 1% yields respectively were obtained. The biphenols were identified by comparison of their Rf values and their infrared spectra with authentic samples. A trace of 2,2'-biphenol, identified by its Rf, was also formed. When this experiment is conducted without the nickel catalyst, some gas evolution is observed but much less than that with the nickel, and only traces of the products mentioned are formed.
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Synthesis routes and methods IV

Procedure details

40 parts by weight of carbon black grafted with styrene "GP-E-3" (manufactured by Ryoyu Kogyo K. K.), which contains 40% by weight of styrene monomer, 30% by weight of polystyrene and 30% by weight of grafted carbon black, 1.5 parts by weight of charge control agent of negative charging type 3-methyl-5-nitroimidazole, 4.5 parts by weight of lauroyl peroxide, 9.0 parts by weight of tolylene diisocyanate "Coronate T-100" (mfd. by Nippon Polyurethane Industry Co., Ltd.) and 0.5 part by weight of phenyl isocyanate were added to a mixture of 50 parts by weight of styrene with 35 parts by weight of 2-ethylhexyl acrylate and 0.9 part by weight of divinylbenzene to prepare a polymerizable composition. The polymerizable composition was added to 800 g of a 4 wt. % solution of calcium phosphate in an aqueous colloid previously prepared in a 2-l separable glass flask in such an amount that the concentration of the polymerizable composition became 30 % by weight based on the total of the aqueous colloid solution and the polymerizable composition. The mixture was dispersed and emulsified on a TK Homomixer mfd. by Tokushu Kika Kogyo Co., Ltd. at 10,000 rpm at 5° C. for 2 min. A four neck glass lid was placed on the flask and fitted with a reflux condenser, a thermometer, a dropping funnel having a nitrogen-inlet tube and a stainless steel stirring rod. The flask was placed in an electric mantle. A mixed solution of 24.0 g of resorcinol, 3.0 g of m-aminophenol, 2.2 g of t-butyl alcohol, 0.5 g of 1,4-diazabicyclo[2.2.2]-octane and 40 g of deionized water was prepared and added dropwise into the flask through the dropping funnel while stirring over a period of 30 min. Then the temperature was elevated to 85° C. while continuing the stirring under nitrogen and the reaction was conducted for 10 h. After cooling the reaction mixture, the dispersant was dissolved by adding 10% aqueous hydrochloric acid solution, and the mixture was filtered. The residue was washed with water, dried at 45° C. for 12 hr under a reduced pressure of 20 mmHg, and classified by means of an air classifier to give an encapsulated toner having an average particle diameter of 9 μm wherein the shell comprises a resin having thermally dissociable urethane bonds. The glass transition point of the resin in the core material of the encapsulated toner and the softening point of the encapsulated toner were 32.0° C. and 129.5° C., respectively.
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Synthesis routes and methods V

Procedure details

A 1 liter four-necked flask, provided with mechanical stirrer, dropping funnel, thermometer and reflux condenser was charged with a mixture of 30 grams of sodium methylate and 400 grams of diethylene glycol diethyl ether. During the course of 1 hour at 25° C 48 grams of 5-oxohexanoic acid methyl ester were uniformly added. When the ester addition was terminated, gas chromatographic analysis indicated that the ester had completely reacted. Next, the reaction mixture was acidified to pH 3.5 by adding 46 ml of concentrated hydrochloric acid and the formed crystalline sodium chloride was filtered off with suction. Gas chromatographic analysis of the filtrate indicated a yield of cyclohexanedione-1,3 of 35.0 grams ≈ 94 %. 75 g of the filtrate which, according to gas chromatographic analysis, contained 6 grams of cyclohexane-dione-1,3 were added, over a period of 1 hour, to a dehydrogenation mixture heated to 185° - 190° C and consisting of 50 ml diethylene glycol diethyl ether and 1 gram of catalyst (0.1 gram palladium on 0.9 gram of carbon). As soon as the development of gas was terminated (1210 ml), the reaction mixture was cooled while flushing with nitrogen, the catalyst was filtered off with suction, washed with a little diethylene glycol diethyl ether, the filtrate was analyzed by gas chromatography and then distilled under reduced pressure. After a solvent fraction (boiling point under 15 mm Hg 78- 84° C) and a small amount of phenol, pure resorcinol was obtained.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
solvent
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
46 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Resorcinol
Reactant of Route 2
Resorcinol
Reactant of Route 3
Resorcinol
Reactant of Route 4
Resorcinol
Reactant of Route 5
Resorcinol
Reactant of Route 6
Resorcinol

Citations

For This Compound
187,000
Citations
RB Durairaj - 2005 - books.google.com
… outline the advantages of resorcinol chemistry and … resorcinol manufacturing technologies and also suggests a need for an alternate economical process for the production of resorcinol. …
Number of citations: 258 books.google.com
S Hahn - 2006 - books.google.com
Resorcinol is a white crystalline compound used largely in the rubber industry and in wood bonding applications and is an important source of chemical intermediate in the manufacture …
Number of citations: 21 books.google.com
SA Al‐Muhtaseb, JA Ritter - Advanced materials, 2003 - Wiley Online Library
A brief overview on the preparation and properties of resorcinol–formaldehyde organic and carbon gels reveals very interesting features about their structural and performance …
Number of citations: 178 onlinelibrary.wiley.com
JB Niederl, HJ Vogel - Journal of the American Chemical Society, 1940 - ACS Publications
… A crystalline condensation product of acetaldehyde with resorcinol has been reported by … ketone-resorcinol condensation products6 whichinvolved multiple alkylation of the resorcinol. …
Number of citations: 230 pubs.acs.org
BS Lynch, ES Delzell, DH Bechtel - Regulatory toxicology and …, 2002 - Elsevier
… resorcinol or resorcinol diacetate ester to male and female albino rats. Exposure regimens included: (a) twice daily subcutaneous injection of resorcinol … injection of resorcinol in a warm …
Number of citations: 99 www.sciencedirect.com
AM ElKhatat, SA Al‐Muhtaseb - Advanced materials, 2011 - Wiley Online Library
… , resorcinol reacts with formaldehyde to produce methylol compounds such as monomethylol resorcinol and dimethylol resorcinol.26 Monomethylol and dimethylol resorcinol derivatives …
Number of citations: 449 onlinelibrary.wiley.com
H Kudo, R Hayashi, K Mitani, T Yokozawa… - Angewandte …, 2006 - Wiley Online Library
Resorcinol/1, 5-pentanedial feed ratios of 2.6/1, 5/1, 6.8/1, and 10/1 at 808C afforded noria in yields of 56, 81, 76, and 68%, respectively. Finally, we found that the use of a 4/1 ratio of …
Number of citations: 165 onlinelibrary.wiley.com
JM Robertson - Proceedings of the Royal Society of …, 1936 - royalsocietypublishing.org
… Resorcinol has been chosen in this investigation because it forms good and comparatively stable crystals, which have the added interest of exhibiting in a high degree the well-known …
Number of citations: 131 royalsocietypublishing.org
H Dressler - 2013 - books.google.com
The chemistry, manufacture, and uses of the specialty chemical resorcinol (1, 3-dihy droxybenzene) have a rich history, variety, and current interest. This book is intended to be the first …
Number of citations: 57 books.google.com
JM Robertson, AR Ubbelohde - Proceedings of the …, 1938 - royalsocietypublishing.org
… Comparing the cell dimensions with those of a-resorcinol, we observe that while the c axes remain of nearly the same length, the 6 axis in /^-resorcinol has increased by 3*0 A., and the …
Number of citations: 103 royalsocietypublishing.org

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